2-Ethyl-2-adamantanol
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including 2-Ethyl-2-adamantanol, often involves complex organic reactions. For instance, adamantane derivatives have been constructed via a one-pot reaction from cyclohexanone derivatives, showcasing a method for building the adamantane framework from simpler precursors (Takagi et al., 2005). Another synthesis method involves transforming 1-Ethyl-2-adamantanon into more complex adamantane structures, emphasizing the versatility of these molecules (Lenoir et al., 1980).
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-adamantanol, like other adamantane derivatives, is characterized by a highly hindered, cage-like framework. This structure is known for its steric hindrance and unique bond angles, which significantly influence the compound's reactivity and interactions (Lenoir et al., 1980).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, leveraging their unique structure for novel applications. For example, ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates have been synthesized from reactions involving adamantane series amines (D'yachenko et al., 2019). These reactions highlight the reactivity of the adamantane core and its derivatives in forming complex organic compounds.
Scientific Research Applications
Conformational Analysis : Hájek et al. (1977) utilized lanthanide shift reagents to determine the alkyl conformation in 2-alkyl-2-adamantanols, including 2-ethyl-2-adamantanol. This study demonstrates the significance of 2-alkyl groups in affecting the position of the lanthanide atom, highlighting the utility of 2-ethyl-2-adamantanol in conformational analysis (Hájek, Trška, Vodic̆ka, & Hlavatý, 1977).
Synthesis of Adamantane Derivatives : Koval’skaya et al. (2002) described the synthesis of 1-acetamido-2-acetyladamantane, involving 2-ethyl-2-adamantanol. This research is significant for the development of novel adamantane derivatives, which have various applications in medicinal chemistry and materials science (Koval’skaya, Kozlov, & Dikusar, 2002).
Crystal Structure and Molecular Conformation : Matković et al. (2007) explored the design of a depside with a lipophilic adamantane moiety, contributing to the understanding of molecular conformations and crystal structures in adamantane derivatives (Matković, Veljković, Mlinarić-Majerski, Molčanov, & Kojić-Prodić, 2007).
Photoaffinity Labeling : Miller and White (1994) studied the photoaffinity labeling of cytochrome P450 2B4 using spiroadamantane-2,2'-diazirine. This research is vital for understanding protein interactions and mechanisms in biochemistry, where adamantane derivatives serve as key components (Miller & White, 1994).
Oxidation Studies : Ohno, Mitsui, and Matsumura (2003) investigated the TiO2-photocatalyzed oxidation of adamantane, highlighting the role of 2-adamantanol and its derivatives in oxidation reactions. Such studies are critical in the field of catalysis and materials science (Ohno, Mitsui, & Matsumura, 2003).
Thermodynamic Properties : Charapennikau et al. (2002) conducted a study on the thermodynamic properties of 2-methyl-2-adamantanol, contributing to the understanding of phase transitions and thermodynamic characteristics of adamantane derivatives (Charapennikau, Blokhin, Kabo, Kabo, Diky, & Gusakov, 2002).
Safety And Hazards
Future Directions
While specific future directions for 2-Ethyl-2-adamantanol are not mentioned in the search results, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
2-ethyladamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKBLFRGDNIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402878 | |
Record name | 2-Ethyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-adamantanol | |
CAS RN |
14648-57-8 | |
Record name | 2-Ethyl-2-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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